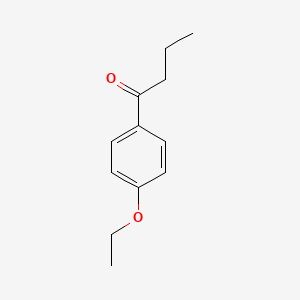

1-(4-Ethoxyphenyl)butan-1-one

Overview

Description

1-(4-Ethoxyphenyl)butan-1-one is a chemical compound that belongs to the class of organic compounds known as ketones. It is characterized by the presence of a carbonyl group (C=O) attached to two hydrocarbon groups, one of which is an ethoxyphenyl group. This compound is not directly discussed in the provided papers, but related compounds and their properties can offer insights into its chemical behavior.

Synthesis Analysis

The synthesis of ketones similar to 1-(4-Ethoxyphenyl)butan-1-one can be achieved through various methods. For instance, a one-pot tandem synthesis approach is described for the production of 4-(4-methoxyphenyl)butan-2-one from 4-methoxybenzyl alcohol and acetone using a multifunctional supported AuPd nanoalloy catalyst . This process involves dehydrogenation, aldol condensation, and hydrogenation steps. Although the target molecule is not the same, the methodology could potentially be adapted for the synthesis of 1-(4-Ethoxyphenyl)butan-1-one by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-(4-Ethoxyphenyl)butan-1-one has been determined using various analytical techniques. For example, the crystallographic structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one was elucidated using X-ray analysis, which provided detailed information about its crystalline form and molecular geometry . Nuclear magnetic resonance (NMR) spectroscopy has also been employed to identify the structure of complex molecules, such as 4-(2-(4-(benzyloxy)phenoxy)ethoxy)butane-1,2,3-triol, by fully assigning 1H and 13C NMR spectral data . These techniques could be applied to determine the molecular structure of 1-(4-Ethoxyphenyl)butan-1-one.

Chemical Reactions Analysis

The reactivity of ketones with various substituents can be influenced by the nature of these groups. For example, the presence of a 4-t-butyl group in cyclohexanes and piperidines has been shown to affect the rate constants for certain reactions, such as ethoxy-exchange and nucleophilic displacement . Although 1-(4-Ethoxyphenyl)butan-1-one is not specifically mentioned, the impact of substituents on reaction kinetics can provide valuable information on how the ethoxyphenyl group might influence its reactivity in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of ketones are largely determined by their molecular structure. The presence of the carbonyl group contributes to their polarity, boiling point, and solubility. While the papers provided do not directly address the properties of 1-(4-Ethoxyphenyl)butan-1-one, the properties of similar compounds, such as those mentioned in the synthesis and molecular structure analyses, can be used to infer its behavior. For example, the solubility of ketones in organic solvents and their potential to form crystals can be predicted based on the properties of structurally related compounds .

Scientific Research Applications

Versatile Precursors for Heteroarenes Synthesis

"4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)" is utilized as a trifluoromethyl-containing building block for preparing various trifluoromethyl-substituted compounds like thiophenes, furans, pyrrols, and piperazines. This chemistry facilitated a new synthetic route towards Celebrex® (celecoxib), showcasing its application in pharmaceutical synthesis (Sommer et al., 2017).

Catalytic Cascade Reactions

The compound "4-(4-methoxyphenyl)butan-2-one" was synthesized from 4-methoxybenzyl alcohol and acetone using a multifunctional supported AuPd nanoalloy catalyst. This one-pot synthesis integrates dehydrogenation, aldol condensation, and hydrogenation steps, demonstrating the compound's role in catalysis and synthetic chemistry (Morad et al., 2017).

Green Biocatalytic Oxidation

A 'green' oxidation method transformed "4-(p-hydroxyphenyl)butan-2-ol" into "4-(p-hydroxyphenyl)butan-2-one" (raspberry ketone) using lyophilized cells of Rhodococcus spp. This approach highlights the use of biocatalysts for sustainable chemical synthesis, contributing to environmentally friendly manufacturing processes (Kosjek et al., 2003).

Synthesis of Fragrant Compounds

The condensation of tetramethylenediethylenetetramine with "4-phenylbutan-2-one" and its derivatives led to the creation of fragrant compounds like 1-benzyl-3,6-diazahomoadamantan-9-one. This research underscores the application of "1-(4-Ethoxyphenyl)butan-1-one" in the fragrance industry, contributing to the synthesis of novel scent molecules (Kuznetsov et al., 2015).

Anti-Melanogenic Properties

A study identified that "4-(phenylsulfanyl)butan-2-one" inhibits pigment generation, demonstrating strong inhibitions of melanin production and tyrosinase activity. This compound's anti-melanogenic properties suggest its potential application in medical cosmetology and skincare, offering an alternative for skin whitening treatments (Wu et al., 2015).

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(4-ethoxyphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-5-12(13)10-6-8-11(9-7-10)14-4-2/h6-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUNHAFYALYAHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401307314 | |

| Record name | 1-(4-Ethoxyphenyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethoxyphenyl)butan-1-one | |

CAS RN |

35031-73-3 | |

| Record name | 1-(4-Ethoxyphenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35031-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Ethoxyphenyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

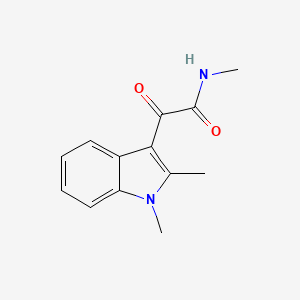

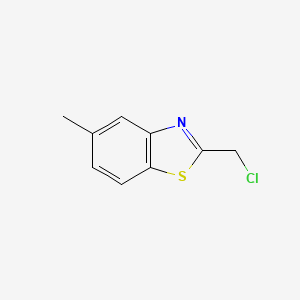

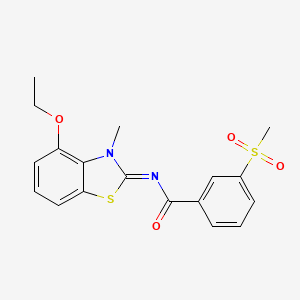

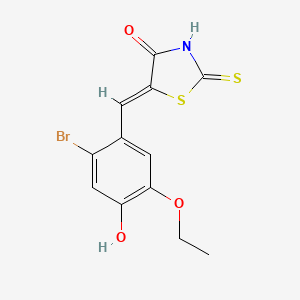

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-({[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetyl}amino)benzoate](/img/structure/B3020927.png)

![N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B3020928.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B3020934.png)